molecular formula C16H17N3O2 B3032268 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351399-14-8

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3032268
CAS No.: 1351399-14-8
M. Wt: 283.32
InChI Key: AYOUHHIAKZECJY-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazolo[1,5-a]pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key factors include the choice of solvents, reaction temperature, and purification methods to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial .

Properties

IUPAC Name

2-(2-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-3-10-21-15-7-5-4-6-12(15)13-11-14-16(20)17-8-9-19(14)18-13/h4-9,11H,2-3,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUHHIAKZECJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215717
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351399-14-8
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351399-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(2-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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